molecular formula C12H7ClN2S B8318410 (6-Chloro-8H-indeno[1,2-d]thiazol-2-yl)acetonitrile

(6-Chloro-8H-indeno[1,2-d]thiazol-2-yl)acetonitrile

Cat. No. B8318410
M. Wt: 246.72 g/mol
InChI Key: CZTIMLZELSQIHQ-UHFFFAOYSA-N
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Patent
US06187801B1

Procedure details

1 g (4 mmol) of 2-bromo-5-chloroindan-1-one is stirred with 450 mg (4.5 mmol) of 2-cyanothioacetamide and 0.55 ml (4 mmol) of triethylamine in 10 ml of dry ethanol at room temperature for 4 h. The reaction mixture is concentrated in vacuo, and the residue is purified by chromatography on silica gel with ethyl acetate/n-heptane 1/1. (6-Chloro-8H-indeno[1,2-d]thiazol-2-yl)acetonitrile is obtained with a melting point of 134° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([Cl:11])[CH:8]=2)[C:3]1=O.[C:13]([CH2:15][C:16]([NH2:18])=[S:17])#[N:14].C(N(CC)CC)C>C(O)C>[Cl:11][C:7]1[CH:6]=[CH:5][C:4]2[C:3]3[N:18]=[C:16]([CH2:15][C:13]#[N:14])[S:17][C:2]=3[CH2:10][C:9]=2[CH:8]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1C(C2=CC=C(C=C2C1)Cl)=O
Name
Quantity
450 mg
Type
reactant
Smiles
C(#N)CC(=S)N
Name
Quantity
0.55 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography on silica gel with ethyl acetate/n-heptane 1/1

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=2CC3=C(N=C(S3)CC#N)C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.